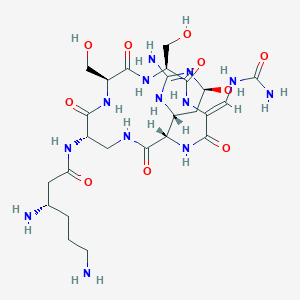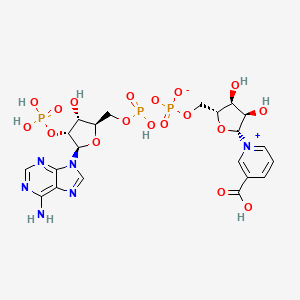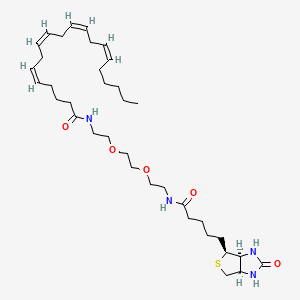![molecular formula C14H22N6O3 B1663800 N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide CAS No. 106522-85-4](/img/structure/B1663800.png)
N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide, also known as DAPA, is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPA is a purine derivative that has been synthesized through a multi-step process involving the reaction of 7-bromo-1,3-dimethylxanthine with N,N-dimethylpropylamine, followed by the addition of acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probe Development
N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide and its derivatives have been explored in the development of fluorescent probes. For example, a derivative, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), has been used as a sensitive molecular probe for trace measurement of carbonyl compounds in water samples, improving the sensitivity and accuracy of environmental water testing (Houdier et al., 2000).
Synthesis and Analytical Chemistry
The compound and its related substances have been a subject of interest in the field of synthesis and analytical chemistry. Studies have focused on improving the synthesis methods and determining the content of related substances, which is crucial for quality control in pharmaceutical and chemical industries. For instance, the RP-HPLC determination of N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl} acetamide and its interrelated substances was investigated to enhance the accuracy of chemical analyses (Duan Wei-hua, 2010).
Neuroprotective Agents
Research into neuroprotective agents has also involved derivatives of N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide. One study developed a series of N-acylaminophenothiazines, which showed potential as effective neuroprotectants and selective butyrylcholinesterase inhibitors, with potential implications for Alzheimer's disease treatment (González-Muñoz et al., 2011).
Antitumor Activity
The compound has also been investigated in the context of antitumor activity. Synthesis of novel pyrimidiopyrazole derivatives, including reactions with N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide, has shown promising results in in vitro antitumor activity against specific cell lines, suggesting potential applications in cancer treatment (Fahim et al., 2019).
Eigenschaften
CAS-Nummer |
106522-85-4 |
|---|---|
Produktname |
N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
Molekularformel |
C14H22N6O3 |
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C14H22N6O3/c1-17(2)7-5-6-15-10(21)8-20-9-16-12-11(20)13(22)19(4)14(23)18(12)3/h9H,5-8H2,1-4H3,(H,15,21) |
InChI-Schlüssel |
IJQVBLGOXGPMMZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCCN(C)C |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCCN(C)C |
Synonyme |
N-[3-(Dimethylamino)propyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B1663717.png)
![Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate](/img/structure/B1663720.png)

![4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid](/img/structure/B1663725.png)
![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)

![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)



![2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile](/img/structure/B1663735.png)

![1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene](/img/structure/B1663738.png)
